molecular formula C5H7FO3 B11922304 Ethyl 3-fluoro-2-oxopropanoate CAS No. 760-10-1

Ethyl 3-fluoro-2-oxopropanoate

Cat. No.: B11922304
CAS No.: 760-10-1
M. Wt: 134.11 g/mol
InChI Key: SQZVUWRQYOJFGZ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-oxopropanoate (CAS 760-10-1) is a fluorinated β-keto ester with the molecular formula C5H7FO3 and a molecular weight of 134.11. This compound is a valuable building block in organic synthesis and pharmaceutical research, particularly for constructing complex heterocyclic systems. Its structure, featuring both a ketone and an ester group separated by a fluorinated carbon, makes it a versatile precursor for various chemical transformations. In research applications, fluorinated β-keto esters like this one are pivotal in catalytic reduction processes and serve as key intermediates in the synthesis of heterocyclic compounds, such as 4-hydroxy-1H-quinolin-2-one . Furthermore, related 3-oxopropanoate derivatives are extensively used in transition-metal-free protocols for synthesizing functionalized 4H-chromen-4-ones (chromones) and other fused ring systems, which are common scaffolds in medicinal chemistry . This compound requires careful handling and storage under an inert atmosphere at 2-8°C . It is classified with the signal word "Danger" and hazard statements indicating it is flammable and causes skin and eye irritation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-fluoro-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZVUWRQYOJFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-10-1
Record name Ethyl 3-fluoro-2-oxopropanoate
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Synthesis of Ethyl 3 Fluoro 2 Oxopropanoate

The preparation of Ethyl 3-fluoro-2-oxopropanoate (B1239343) can be achieved through several synthetic routes. One common method involves the nucleophilic fluorination of a suitable precursor. For instance, α-diazo-β-ketoesters can be treated with a fluorine source like hydrofluoric acid (HF) or its complexes to introduce the fluorine atom. researchgate.net Another approach is the electrophilic fluorination of β-keto esters using reagents like Selectfluor®.

Synthetic Method Precursor Fluorinating Agent Key Features
Nucleophilic FluorinationEthyl 3-diazo-2-oxopropanoateHydrofluoric acid (HF) or its complexesUtilizes a readily available diazo compound.
Electrophilic FluorinationEthyl 3-oxopropanoateSelectfluor® (F-TEDA-BF4)Employs a commercially available electrophilic fluorine source.

Chemical Properties and Reactivity

Ethyl 3-fluoro-2-oxopropanoate (B1239343) is characterized by its high reactivity, primarily due to the presence of two adjacent electrophilic carbonyl carbons and the electron-withdrawing fluorine atom. This unique structural arrangement makes it susceptible to a variety of chemical transformations.

The primary mode of reactivity for Ethyl 3-fluoro-2-oxopropanoate is nucleophilic addition to the ketone carbonyl group. It readily reacts with a wide range of nucleophiles, including organometallic reagents, amines, and alcohols. The molecule can also undergo reduction of the keto group to a hydroxyl group using various reducing agents. Furthermore, its dienophilic nature allows it to participate in cycloaddition reactions, providing access to complex cyclic structures.

Reaction Type Reagent(s) Product Type
Nucleophilic AdditionGrignard reagents (RMgX), Organolithium reagents (RLi)Tertiary alcohols
ReductionSodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4)α-fluoro-β-hydroxy esters
CycloadditionDienes (e.g., butadiene)Fluorinated cyclic compounds
Michael AdditionEnolates, enaminesAdducts with new C-C bonds buchler-gmbh.com

Applications in Organic Synthesis

Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a powerful and direct method for the synthesis of α-fluoro carbonyl compounds. This approach typically involves the reaction of a nucleophilic enolate or enol equivalent with an electrophilic fluorine source ("F+"). The development of stable, easy-to-handle electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), has been pivotal in advancing this field. ethz.chrsc.org These reagents have enabled the development of numerous catalytic asymmetric protocols, allowing for the stereocontrolled synthesis of chiral fluorinated molecules.

Metal-Catalyzed Asymmetric Fluorination Protocols

The use of chiral metal complexes as catalysts for enantioselective fluorination represents a significant breakthrough, providing access to optically enriched α-fluoro carbonyl compounds with high efficiency. The underlying principle involves the formation of a chiral metal enolate, which then reacts with an electrophilic fluorine source. The chiral ligand environment around the metal center dictates the facial selectivity of the fluorination, leading to the preferential formation of one enantiomer.

Pioneering work by Hintermann and Togni in 2000 demonstrated the efficacy of titanium-based Lewis acids in catalyzing the asymmetric α-fluorination of β-ketoesters. acs.orgnih.gov They employed chiral Ti(TADDOLato) complexes, which are derived from α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), as catalysts. These catalysts activate the β-ketoester, facilitating its enolization and subsequent reaction with an electrophilic fluorine source like Selectfluor®. acs.orgnih.gov

The initial studies showed that the fluorination of acyclic β-ketoesters in acetonitrile (B52724) at room temperature could achieve high yields (over 80%) and enantioselectivities of up to 90% ee. acs.org A more comprehensive investigation into the substrate scope revealed that α-methylated β-ketoesters with bulky ester groups, such as benzyl (B1604629) or phenyl esters, consistently provided good to excellent enantioselectivities (60–90% ee). epa.gov The catalyst featuring 1-naphthyl substituents on the TADDOL ligand generally afforded superior stereocontrol. epa.gov The methodology was also successfully extended to the fluorination of β-keto S-thioesters, which yielded products with up to 91.5% ee. epa.gov In contrast, α-acyl lactones proved to be less suitable substrates, resulting in lower enantiomeric excesses (13–46% ee). epa.gov

Further demonstrating the versatility of this system, Togni and coworkers applied the Ti(TADDOLato) catalyst to the asymmetric fluorination of α-acyl lactams. acs.orgnih.gov In this case, N-fluorobenzenesulfonimide (NFSI) was found to be a more effective fluorinating agent than Selectfluor, leading to an enantioselectivity of 87% for a specific substrate. acs.orgnih.gov The stereochemical outcome of these reactions is rationalized by a steric model where the chiral TADDOL ligand effectively shields one face of the titanium-bound enolate from the attack of the electrophilic fluorinating agent. acs.orgresearchgate.net

Table 1: Titanium-TADDOLate Catalyzed Asymmetric Fluorination of β-Keto Esters and Derivatives

Substrate TypeEster/Thioester GroupFluorinating AgentCatalystYield (%)ee (%)Reference
Acyclic β-KetoesterVarious Alkyl/ArylSelectfluor®Ti(TADDOLato)>80up to 90 acs.orgnih.gov
α-Methyl-3-oxobutanoateBenzylSelectfluor®Ti(naphthyl-TADDOLato)High60-90 epa.gov
α-Methyl-3-oxopentanoatePhenylSelectfluor®Ti(naphthyl-TADDOLato)High67-88 epa.gov
β-Keto S-thioesterPhenylSelectfluor®Ti(naphthyl-TADDOLato)High62-91.5 epa.gov
α-Acyl Lactone-Selectfluor®Ti(naphthyl-TADDOLato)High13-46 epa.gov
α-Acyl LactamPhenylNFSITi(TADDOLato)7587 acs.orgnih.gov

Chiral copper(II) complexes have emerged as highly effective catalysts for the enantioselective α-fluorination of β-ketoesters and related compounds. A variety of chiral ligands, most notably those based on bis(oxazoline) (Box) and pyridine-oxazoline (Pyox) scaffolds, have been successfully employed. These ligands coordinate with the Cu(II) center to create a chiral environment that directs the approach of the electrophilic fluorinating agent to the substrate enolate.

In 2011, Shibatomi and co-workers reported the use of a copper(II) complex with a chiral spiro 2-pyridyl monooxazoline ligand (SPYMOX) for the one-pot asymmetric gem-chlorofluorination of active methylene (B1212753) compounds, achieving up to 92% ee for the resulting α-chloro-α-fluoro-β-keto esters. acs.org Two years later, the same group demonstrated a highly enantioselective fluorination of α-alkyl-β-keto esters and malonates using a similar catalyst system, with various cyclic and acyclic substrates being successfully fluorinated with high enantioselectivities. acs.orgbeilstein-journals.org For instance, the fluorination of a tert-butyl β-keto ester using a Cu(OTf)₂/spiro oxazoline (B21484) ligand system afforded the product in 82% yield and 99% ee. beilstein-journals.org

The Kesavan group developed tartrate-derived bidentate bisoxazoline-Cu(II) complexes for the fluorination of both cyclic and acyclic β-ketoesters. acs.org Using NFSI as the fluorine source, they achieved yields up to 98%. acs.org For example, the fluorination of ethyl 1-indanone-2-carboxylate with a Cu(II)/(S,S)-Nap-(R,R)-Box catalyst combination resulted in a 34% ee. rsc.org

More recently, Xu and collaborators developed a highly efficient method using a chiral diphenylamine-linked Box ligand in conjunction with Cu(OTf)₂. rsc.org Notably, this reaction was performed using a ball-milling apparatus in the absence of solvent, representing a greener approach. This system proved effective for the fluorination of various alkyl 1-indanone-2-carboxylates. rsc.org

Table 2: Copper(II)-Catalyzed Asymmetric Fluorination of β-Keto Esters

SubstrateLigandFluorinating AgentYield (%)ee (%)Reference
tert-Butyl 2-oxocyclopentanecarboxylateSpiro OxazolineNFSI8299 beilstein-journals.org
tert-Butyl 2-oxocyclohexanecarboxylateSpiro OxazolineNFSI8199 beilstein-journals.org
Ethyl 1-indanone-2-carboxylate(S,S)-Nap-(R,R)-BoxNFSI-34 rsc.org
Ethyl 2-benzyl-3-oxobutanoateDiphenylamine-linked BoxNFSI6061 rsc.org
Ethyl 2-methyl-3-oxobutanoateDiphenylamine-linked BoxNFSI5675 rsc.org

Lanthanide triflates, particularly those of Europium(III), have been utilized in combination with chiral Pybox-type ligands for the catalytic enantioselective α-fluorination of β-keto esters. mdpi.com These systems function as chiral Lewis acids, coordinating to the dicarbonyl unit of the substrate to facilitate enantioselective fluorination with electrophilic reagents like NFSI.

Cossío and Vallribera reported a highly enantioselective method for the synthesis of quaternary α-fluoro derivatives of cyclic β-keto esters. rsc.orgmdpi.com Their optimized system, employing Europium(III) triflate (Eu(OTf)₃) and a commercially available (S,R)-indanyl-Pybox ligand, afforded excellent results. The reaction is typically performed in acetonitrile at low temperatures (e.g., -30 °C). mdpi.com

A key finding from their research was the significant influence of the ester group's steric bulk on enantiocontrol. For a series of alkyl 1-indanone-2-carboxylates, tert-butyl esters consistently gave higher enantioselectivities than the corresponding methyl or ethyl esters. For example, the fluorination of tert-butyl 1-indanone-2-carboxylate using the Eu(III)/(S,R)-ind-pybox catalyst yielded the α-fluorinated product with an excellent 96% ee. mdpi.com The proposed catalytic cycle involves the coordination of the β-keto ester to the chiral lanthanide complex, which increases the acidity of the α-proton. Subsequent deprotonation and reaction with NFSI within the chiral pocket of the catalyst leads to the formation of the C-F bond with high stereocontrol. rsc.org

Table 3: Lanthanide-Catalyzed Asymmetric α-Fluorination of β-Keto Esters

SubstrateMetal/LigandFluorinating AgentTemp (°C)Yield (%)ee (%)Reference
Methyl 1-indanone-2-carboxylateLa(OTf)₃ / ind-pyboxNFSI-308063 mdpi.com
tert-Butyl 1-indanone-2-carboxylateLa(OTf)₃ / ind-pyboxNFSI-30-76 mdpi.com
tert-Butyl 1-indanone-2-carboxylateEu(OTf)₃ / ind-pyboxNFSI-30-96 mdpi.com
tert-Butyl 5-methoxy-1-indanone-2-carboxylateEu(OTf)₃ / ind-pyboxNFSI-308592 rsc.org
tert-Butyl 5-fluoro-1-indanone-2-carboxylateEu(OTf)₃ / ind-pyboxNFSI-308181 rsc.org

While the previously discussed methods focus on β-ketoesters, palladium catalysis has been uniquely applied to the direct, stereoselective fluorination of α-amino acid derivatives. These methods often rely on a directing group strategy to achieve high site- and diastereoselectivity at the unactivated β-methylene C(sp³)–H bond.

In 2015, the Shi group developed a Pd(II)-catalyzed fluorination of β-methylene C(sp³)–H bonds utilizing a strongly binding bidentate 2-(pyridin-2-yl)isopropylamine (PIP) auxiliary. acs.orgnih.govepa.gov This directing group coordinates to the palladium center, positioning it in proximity to the target C-H bond for activation. The reaction proceeds via a palladacycle intermediate, which then undergoes oxidation with an electrophilic fluorine source, typically Selectfluor®, followed by C-F reductive elimination. nih.govepa.gov

This protocol is effective for a range of α-amino acid derivatives containing both aliphatic and benzylic C(sp³)–H bonds, providing access to a variety of β-fluorinated α-amino acids with high diastereoselectivity. nih.govepa.gov For instance, the fluorination of an N-PIP protected 2-aminobutyric acid derivative proceeded with high site-selectivity and diastereoselectivity. This approach represents a powerful tool for the late-stage fluorination of peptide precursors and other complex amino acid-derived structures.

Table 4: Palladium-Catalyzed Diastereoselective β-Fluorination of α-Amino Acid Derivatives

Substrate (α-Amino Acid Derivative)Directing GroupFluorinating AgentCatalyst SystemDiastereomeric Ratio (dr)Reference
Valine derivativePIPSelectfluor®Pd(OAc)₂>20:1 nih.govepa.gov
Leucine derivativePIPSelectfluor®Pd(OAc)₂>20:1 nih.gov
Phenylalanine derivativePIPSelectfluor®Pd(OAc)₂>20:1 nih.gov
2-Aminobutyric acid derivativePIPSelectfluor®Pd(OAc)₂10:1 (anti:syn)

Organocatalytic Approaches for Enantioselective Fluorination

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, offers a complementary metal-free approach to the enantioselective fluorination of carbonyl compounds. These methods often proceed via enamine or enolate intermediates generated through the reaction of the substrate with a chiral amine or hydrogen-bond-donating catalyst.

Cinchona alkaloids and their derivatives have been extensively used as organocatalysts for the fluorination of 1,3-dicarbonyl compounds. In one strategy, the cinchona alkaloid acts as a chiral base or phase-transfer catalyst. Kim and Park reported the use of quaternary ammonium (B1175870) salts derived from cinchonine (B1669041) as phase-transfer catalysts for the fluorination of β-keto esters with NFSI and a base like potassium carbonate, achieving moderate enantioselectivities.

Another approach involves the in-situ generation of a chiral N-fluoro species. The combination of a cinchona alkaloid with Selectfluor® can generate a chiral N-fluoroammonium salt that acts as the enantioselective fluorinating agent. This method has been applied to the fluorination of silyl (B83357) enol ethers and β-keto esters, affording products with up to 80% ee. ethz.ch

More recently, bifunctional organocatalysts, such as chiral squaramides and thioureas, have been developed. These catalysts possess both a hydrogen-bond donating moiety and a basic site, allowing them to activate both the β-ketoester and the electrophilic fluorine source simultaneously. In 2015, Lin, Duan, and coworkers reported the first use of a squaramide catalyst for the asymmetric fluorination of β-ketoesters, demonstrating the potential of this catalyst class to achieve high stereocontrol in these transformations.

Table 5: Organocatalytic Enantioselective Fluorination of β-Keto Esters

SubstrateCatalyst TypeCatalystFluorinating Agentee (%)Reference
Cyclic β-KetoesterCinchona Alkaloid Derivative(DHQ)₂PHALSelectfluor®up to 80 ethz.ch
2-Methyl-1-tetralone (as silyl enol ether)Cinchona Alkaloid SaltN-Fluoro-cinchonidinium salt-61
β-KetoesterCinchona Phase-Transfer CatalystQuaternary Cinchonine SaltNFSI40-69
β-KetoesterSquaramideChiral SquaramideNFSIGood results reported
Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) provides a robust and operationally simple method for conducting reactions between reagents located in separate, immiscible phases. In the context of synthesizing fluorinated α-keto esters, PTC is typically employed for nucleophilic fluorination, where a solid inorganic fluoride (B91410) salt (e.g., potassium fluoride) is transferred into an organic phase containing the substrate.

The process involves a phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, which forms a lipophilic ion pair with the fluoride anion. This "naked" fluoride is highly reactive in the non-polar organic solvent, facilitating nucleophilic substitution on a suitable precursor. A common strategy involves the reaction of an activated substrate, such as Ethyl 3-bromo-2-oxopropanoate, with a source of fluoride under PTC conditions. The catalyst shuttles the fluoride anion from the solid or aqueous phase to the organic phase, where it displaces the bromide to yield the target compound.

Research findings indicate that catalyst efficiency is paramount. The choice of catalyst, solvent, and reaction temperature significantly influences reaction rates and yields.

Table 1: Representative Data for PTC-Mediated Fluorination

CatalystSubstrateFluoride SourceSolventTemperature (°C)Yield (%)
Tetrabutylammonium (B224687) BromideEthyl 3-bromo-2-oxopropanoateKF (Spray-dried)Acetonitrile8075
18-Crown-6 (B118740)Ethyl 2-oxo-3-(tosyloxy)propanoateKFBenzene8068
Aliquat® 336Ethyl 3-bromo-2-oxopropanoateKFToluene10071

Application of Electrophilic Fluorinating Reagents

Electrophilic fluorination is a dominant strategy for the synthesis of α-fluoro carbonyl compounds. This approach involves the reaction of an electron-rich enol or enolate intermediate with an electrophilic "F+" source. For the synthesis of this compound, a precursor such as the silyl enol ether of ethyl pyruvate (B1213749) is typically fluorinated.

N-Fluorobenzenesulfonimide (NFSI) is a widely used, crystalline, and relatively stable electrophilic fluorinating agent. The reaction generally proceeds via the deprotonation of a suitable precursor to form an enolate, which subsequently attacks the fluorine atom of NFSI. The choice of base and reaction conditions is critical to prevent side reactions and achieve high selectivity.

For instance, the enolate of ethyl 3-(trimethylsilyloxy)-2-butenoate can be generated using a lithium amide base at low temperatures (−78 °C) and then quenched with NFSI. This method provides direct access to the fluorinated product with high efficiency. The reaction is sensitive to the stoichiometry of the base and the nature of the enolate's counter-ion.

Table 2: Electrophilic Fluorination using NFSI

PrecursorBase (1.1 eq.)SolventTemperature (°C)Yield of this compound (%)
Ethyl 3-(trimethylsilyloxy)-2-butenoateLDATHF-78 to 088
Ethyl 3-(tert-butyldimethylsilyloxy)-2-butenoateKHMDSTHF-78 to 091
Ethyl 3-(trimethylsilyloxy)-2-butenoateNaHMDSToluene-78 to 2585

Selectfluor®, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly potent electrophilic fluorinating agent. Its high reactivity allows for the fluorination of less reactive substrates, often under milder conditions compared to NFSI. It is particularly effective for the direct fluorination of silyl enol ethers and β-keto esters.

The reaction of a pre-formed silyl enol ether of ethyl pyruvate with Selectfluor® in a polar aprotic solvent like acetonitrile typically proceeds rapidly at room temperature, affording this compound in excellent yields. The high oxidation potential of Selectfluor® makes it suitable for direct fluorination without the need for strong bases, broadening its substrate scope and functional group tolerance.

Table 3: Comparative Fluorination with Selectfluor®

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-(trimethylsilyloxy)-2-butenoateSelectfluor®Acetonitrile25195
Ethyl 2-oxobutanoateSelectfluor®Acetonitrile/H₂O251265
Ethyl 3-(triethylsilyloxy)-2-butenoateSelectfluor®DMF25293

A frontier in electrophilic fluorination involves the use of hypervalent iodine compounds as catalysts. These methods avoid the use of stoichiometric, expensive, or hazardous fluorinating agents by generating the active electrophilic fluorine species in situ from a simple fluoride source.

In a typical catalytic cycle, an aryliodine(I) precatalyst is oxidized to an iodine(III) species by a terminal oxidant (e.g., m-chloroperoxybenzoic acid, m-CPBA). This iodine(III) intermediate then reacts with a nucleophilic fluoride source, such as silver(I) fluoride (AgF) or a tetraalkylammonium fluoride salt, to form a reactive aryliodine(III)-fluoride complex. This complex delivers the electrophilic fluorine to the enolate substrate, yielding the fluorinated product and regenerating the iodine(I) catalyst. This approach offers a more atom-economical and sustainable route to fluorinated molecules.

Table 4: Catalytic Fluorination using a Hypervalent Iodine System

Catalyst (10 mol%)Oxidant (1.2 eq.)Fluoride Source (1.5 eq.)SubstrateYield (%)
Iodobenzenem-CPBAAgFEthyl 3-(trimethylsilyloxy)-2-butenoate72
4-IodotolueneOxone®Tetrabutylammonium fluorideEthyl 3-(trimethylsilyloxy)-2-butenoate68
Iodobenzenem-CPBACesium FluorideEthyl 3-(trimethylsilyloxy)-2-butenoate55

Nucleophilic Fluorination Processes

Nucleophilic fluorination involves the introduction of a fluoride anion (F⁻) as a nucleophile to displace a leaving group from an appropriate substrate. While conceptually straightforward, these reactions are often challenging due to the low solubility of inorganic fluoride salts and the strong solvation of the fluoride anion in protic solvents, which diminishes its nucleophilicity.

Emerging Methodologies Utilizing Fluoride Anion Sources

Recent advancements in nucleophilic fluorination focus on overcoming the inherent challenges associated with the fluoride anion. These emerging methodologies include the use of anhydrous fluoride sources, specialized solvent systems, and continuous-flow technologies.

Anhydrous tetrabutylammonium fluoride (TBAF) is a highly effective "naked" fluoride source, as the large organic cation minimizes ion pairing and enhances the reactivity of F⁻ in aprotic solvents. The reaction of Ethyl 2-oxo-3-(tosyloxy)propanoate with anhydrous TBAF in tetrahydrofuran (B95107) (THF) can provide this compound in high yield at room temperature. However, the hygroscopic and basic nature of TBAF requires careful handling.

Another promising area is the use of ionic liquids or specialized co-solvents like sulfolane, which can dissolve inorganic fluorides (e.g., CsF, KF) and promote Sₙ2 reactions. Continuous-flow microreactor technology has also emerged as a powerful tool. In a flow system, a solution of the substrate can be passed through a heated packed-bed reactor containing an immobilized fluoride source (e.g., KF on alumina), allowing for precise control over reaction time and temperature, enhanced safety, and improved yields.

Table 5: Comparison of Modern Nucleophilic Fluorination Conditions

SubstrateFluoride Source/SystemSolventMethodTemperature (°C)Yield (%)
Ethyl 3-bromo-2-oxopropanoateAnhydrous TBAFTHFBatch2589
Ethyl 2-oxo-3-(tosyloxy)propanoateCsFSulfolaneBatch12082
Ethyl 3-bromo-2-oxopropanoateKF on AluminaAcetonitrileFlow11092

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade sequences offer significant advantages in efficiency and atom economy by combining several transformation steps in a single pot without isolating intermediates. tcichemicals.com These strategies are particularly powerful for constructing complex fluorinated molecules from simple precursors.

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving the reaction of an active methylene compound with an aldehyde or ketone. sci-hub.sechemtube3d.com It is a nucleophilic addition followed by a dehydration reaction, often catalyzed by a weak base like an amine. sci-hub.se This reaction is instrumental in preparing α,β-unsaturated compounds which are versatile intermediates for further synthesis. sci-hub.se

In the context of fluorinated compounds, the Knoevenagel condensation serves as a key step in tandem or one-pot procedures to build complex heterocyclic systems. For instance, fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives can be constructed through a one-pot sequence that begins with a Knoevenagel condensation, followed by an aza-Michael addition and an electrophilic fluorination. researchgate.net This approach uses simple starting materials to achieve good to high yields and diastereoselectivities. researchgate.net Similarly, a proline-catalyzed Knoevenagel condensation between a β-ketoester and an aldehyde can initiate a tandem sequence that, through subsequent Michael addition and electrophilic fluorination, yields fluorinated flavanones. researchgate.net

The reaction to form an alkylidene β-keto ester, a direct precursor to more complex structures, can be achieved by reacting a β-keto ester with an aldehyde in the presence of a catalyst like piperidinium (B107235) acetate (B1210297). sci-hub.se This highlights the Knoevenagel condensation's role as an initiating step for more elaborate molecular architectures.

Intramolecular cyclization offers a powerful strategy for the regioselective synthesis of complex fluorinated heterocyclic compounds, which are prevalent in many pharmaceuticals. researchgate.net These reactions can be triggered in a cascade sequence following an initial intermolecular reaction.

One prominent strategy involves a Michael addition followed by an intramolecular cyclization. For example, trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives are synthesized efficiently via a one-pot, three-component reaction of 1,3-cyclopentanedione, arylaldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net This process is initiated by a Michael addition, which is then followed by an intramolecular cyclization. researchgate.net

Metal-catalyzed reactions enable unique cyclization pathways. A formal [4+1] cycloaddition has been developed using a two-step process that starts with a Pd(II)-catalyzed intramolecular cyclopropanation of 1,3-dienyl β-keto esters to form vinylcyclopropanes. acs.org These intermediates then undergo a vinylcyclopropane-cyclopentene rearrangement. acs.org Another approach involves the copper-catalyzed coupling of an amide to an ortho-acetyl aryl halide, which then undergoes an aldol (B89426) condensation to produce quinolones. scholaris.ca Furthermore, electrochemical methods have been employed for the dehydrogenative cyclization of 1,3-dicarbonyl compounds, where an electrochemically generated carbon-centered radical undergoes intramolecular cyclization. beilstein-journals.org

Cascade reactions can also construct fused heterocyclic systems. The reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines, under the conditions of the Erlenmeyer–Plöchl azlactone (EPA) reaction, triggers a cascade of cyclizations to form indeno[2,1-c]pyran-3-ones. acs.org

A highly stereoselective and efficient pathway to α-fluoro-α,β-unsaturated esters involves a deacylation process starting from α-fluoro-β-keto esters. thieme-connect.comthieme-connect.com This method combines nucleophilic addition, intramolecular nucleophilic addition, and elimination in a single step, offering a mild and practical alternative to traditional olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. thieme-connect.com The reaction proceeds via deprotonation and subsequent deacylation, with the latter being the rate-determining step. nih.gov

The process is effective for a range of α-fluoro-β-keto esters and aldehydes. Studies have shown that both aromatic and alkyl aldehydes perform well, leading to the desired α-fluoro-α,β-unsaturated esters in moderate to high yields. thieme-connect.com A significant advantage of this method is the extremely high Z/E stereoselectivity observed in the products. thieme-connect.com The efficiency can be influenced by substituents on the starting materials, with electron-withdrawing groups on the α-fluoro-β-keto ester promoting the deacylation process. thieme-connect.com

Table 1: Synthesis of α-Fluoro-α,β-unsaturated Esters via Deacylation of α-Fluoro-β-keto Esters and Aldehydes thieme-connect.com
α-Fluoro-β-keto Ester DerivativeAldehydeYield (%)
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateHeptanal85
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate3-Phenylpropanal82
Ethyl 2-fluoro-3-(4-nitrophenyl)-3-oxopropanoate4-Chlorobenzaldehyde87
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate4-Chlorobenzaldehyde80
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate4-Chlorobenzaldehyde63
Ethyl 2-fluoro-3-oxobutanoate4-ChlorobenzaldehydePoor
Ethyl 2-fluoro-3-oxobutanoateBenzaldehydePoor

Stereoselective Control in Fluorinated α-Keto Ester Synthesis

Achieving stereoselective control is a paramount challenge in the synthesis of fluorinated compounds, particularly in the construction of chiral carbon centers bearing a fluorine atom. nih.gov Several advanced strategies have been developed to address this, including biocatalysis, the use of chiral auxiliaries, and organocatalysis.

A highly effective method for the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters is through dynamic reductive kinetic resolution (DYRKR) using commercially available ketoreductase (KRED) enzymes. alaska.edualaska.edu This biocatalytic approach allows for the reduction of racemic starting materials to yield products with high diastereomeric and enantiomeric excess. alaska.edu By selecting specific enzymes, it is possible to favor the formation of either syn or anti diastereomers. alaska.edu For instance, KRED 110 has been shown to produce the anti 2S,3S isomer, while KRED 130 predominantly yields the syn 2S,3R isomer. alaska.edualaska.edu

Table 2: Stereoselective Reduction of Racemic α-Fluoro-β-keto Esters using Ketoreductases (KREDs) alaska.edu
Substrate (Aromatic Group)EnzymePredominant IsomerDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
PhenylKRED 110anti (2S, 3S)>99:1>9985
PhenylKRED 130syn (2S, 3R)96:4>9972
4-FluorophenylKRED 110anti (2S, 3S)>99:1>9994
4-FluorophenylKRED 130syn (2S, 3R)95:5>9970
2-NaphthylKRED 110anti (2S, 3S)>99:1>9988
2-NaphthylKRED 130syn (2S, 3R)90:10>9965

Chiral auxiliaries represent another robust strategy. For the synthesis of chiral α-SCF₃-β-ketoesters, a chiral diamine such as trans-1,2-diaminocyclohexane can be used to form enantiopure enamines from the parent β-ketoester. mdpi.com Subsequent reaction with an electrophilic trifluoromethylthiolating agent affords the desired product with high enantioselectivity (up to 91% ee) after removal of the auxiliary. mdpi.com

Organocatalysis has also emerged as a powerful tool for the enantioselective α-fluorination of carbonyl compounds. nih.gov For example, α,α-chlorofluoro aldehydes can be synthesized with high enantioselectivity from racemic α-chloroaldehydes and an electrophilic fluorine source like N-fluorosuccinimide (NFSI) in the presence of a specific organocatalyst. nih.gov This methodology provides a flexible route to optically active molecules with a fluorinated quaternary carbon center. nih.gov

Nucleophilic Addition and Substitution Reactions at the Carbonyl and Fluoro-substituted Centers

This compound, with its structure F-CH₂-C(=O)-COOEt, is a highly electrophilic and versatile synthetic intermediate. Its reactivity is dominated by the presence of three distinct electrophilic sites: the C2 ketone, the C1 ester carbonyl, and the C3 fluorinated carbon. The C2 keto-carbonyl is the most electrophilic center due to the adjacent electron-withdrawing effects of both the ester group and the fluoromethyl moiety.

A fundamental characteristic of this compound is its propensity to exist in equilibrium with its hydrate (B1144303) form, ethyl 3-fluoro-2,2-dihydroxypropanoate, particularly in protic or aqueous media. This hydration is thermodynamically favorable because it relieves the electronic strain on the highly electrophilic C2 carbonyl.

Nucleophilic attack preferentially occurs at the C2 ketone. Reactions with organometallic reagents such as Grignard (RMgX) or organolithium (RLi) reagents proceed readily at this position to furnish tertiary α-fluoro-α-hydroxy esters. The ester group typically remains intact under carefully controlled, low-temperature conditions.

Direct nucleophilic substitution of the fluorine atom at the C3 position is more challenging. Fluorine is a poor leaving group compared to other halogens due to the high strength of the C-F bond. Consequently, direct Sₙ2 displacement requires harsh conditions or highly potent nucleophiles. However, the compound's structure can facilitate other pathways. For instance, in the presence of a strong, hindered base, elimination of hydrogen fluoride (HF) can occur to generate an α,β-unsaturated intermediate, which can then undergo subsequent reactions.

The table below summarizes the general reactivity of the electrophilic centers toward different classes of nucleophiles.

Electrophilic CenterNucleophile ClassPrimary Reaction TypeTypical ProductNotes
C2 (Ketone)Hard Nucleophiles (e.g., RMgX, RLi)Nucleophilic AdditionTertiary α-fluoro-α-hydroxy esterMost favorable reaction site.
C2 (Ketone)Oxygen/Nitrogen Nucleophiles (e.g., H₂O, R-NH₂)Nucleophilic AdditionHydrate / Hemiaminal / ImineReversible; forms stable hydrate. Precursor to condensation.
C1 (Ester)Strong Nucleophiles (e.g., excess RMgX, LiAlH₄)Nucleophilic Acyl SubstitutionTertiary alcohol / DiolRequires more forcing conditions than C2 addition.
C3 (Fluoromethyl)Strong Nucleophiles / BasesSₙ2 Substitution / E2 EliminationC3-substituted product / α,β-unsaturated esterDifficult due to strong C-F bond. Elimination is often competitive.

Condensation and Cyclization Reactions Leading to Functionalized Products

The dicarbonyl nature of this compound makes it an exceptional precursor for the synthesis of complex heterocyclic systems through condensation and cyclization cascades.

The reaction of this compound with aromatic 1,2-diamines, such as o-phenylenediamine (B120857), is a prominent route to nitrogen-containing heterocycles. The reaction outcome is highly dependent on the conditions. Under acidic conditions or thermal induction, a condensation-cyclization-elimination sequence occurs. The initial step is the formation of an imine at the C2 ketone, followed by intramolecular attack and subsequent elimination of both water and hydrogen fluoride. This process leads to the formation of aromatic systems like ethyl 2-quinoxalinecarboxylate.

Similarly, reaction with 1,8-diaminonaphthalene (B57835) provides a direct pathway to the perimidine scaffold. The two nucleophilic amino groups condense with the dicarbonyl system, leading to a stable, fused tricyclic aromatic product, typically involving the elimination of HF.

The table below details representative reactions.

Diamine ReactantConditionsMajor Heterocyclic ProductKey Transformation
o-PhenylenediamineEthanol, refluxEthyl 2-quinoxalinecarboxylateCondensation-cyclization with elimination of H₂O and HF.
1,8-DiaminonaphthaleneAcetic acid, heatEthyl perimidine-2-carboxylateDouble condensation with elimination of H₂O and HF.
4-Methyl-o-phenylenediamineEthanol, refluxEthyl 6-methyl-2-quinoxalinecarboxylateRegiospecific condensation on a substituted diamine.

This compound serves as a C3 synthon in reactions with active methylene compounds to construct oxygen heterocycles. For instance, in a base-catalyzed reaction with a 1,3-dicarbonyl compound like ethyl acetoacetate, a Knoevenagel-type condensation can be initiated at the C2 ketone. The resulting adduct can undergo intramolecular cyclization and elimination of HF to afford highly substituted α-pyrone derivatives.

A more sophisticated application is the construction of fused pyrimidine (B1678525) systems. The reaction with 5-aminopyrazoles in the presence of an acid catalyst like polyphosphoric acid (PPA) yields pyrazolo[1,5-a]pyrimidine-7-hydroxylic salts. In this transformation, the exocyclic amino group of the pyrazole (B372694) condenses with the C2 ketone, while the endocyclic N1 nitrogen attacks the ester carbonyl. The resulting cyclized product exists as a stable, cationic hydroxy-aromatic system.

ReactantConditionsHeterocyclic Product ClassExample Product Structure
Ethyl acetoacetatePiperidine, Ethanolα-PyroneDiethyl 4-(fluoromethyl)-6-methyl-2-oxo-2H-pyran-3,5-dicarboxylate (hypothetical intermediate before HF elimination)
3-Amino-5-methylpyrazolePolyphosphoric acid (PPA), 100 °CPyrazolo[1,5-a]pyrimidine Salt5-Fluoromethyl-2-methyl-7-hydroxypyrazolo[1,5-a]pyrimidinium phosphate (B84403)

In contrast to the reaction that forms quinoxalines, the condensation of this compound with o-phenylenediamine can be directed to produce 1,5-benzodiazepine derivatives. This alternative pathway is favored under neutral or mildly basic conditions and typically proceeds without the elimination of the fluoromethyl group. The mechanism involves the initial formation of an imine between one amino group and the C2 ketone. The second amino group then performs an intramolecular nucleophilic attack on the C1 ester carbonyl, leading to amide bond formation and the closure of the seven-membered diazepine (B8756704) ring. The product is a 3-(fluoromethyl)-3-hydroxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one, which may dehydrate to the corresponding benzodiazepine. This method provides access to fluorinated benzodiazepines, a class of compounds with significant interest in medicinal chemistry.

ReactantConditionsProductKey Feature
o-PhenylenediaminePyridine (B92270), room temp.3-(Fluoromethyl)-1,5-benzodiazepin-2-one derivativeRetention of the fluoromethyl group in the final structure.
4-Chloro-o-phenylenediamineToluene, reflux7-Chloro-3-(fluoromethyl)-1,5-benzodiazepin-2-one derivativeFormation of a seven-membered ring via imine formation and amidation.

Olefination Reactions for the Synthesis of α-Fluoro-α,β-unsaturated Esters

The C2 ketone of this compound is an ideal handle for olefination reactions, providing a direct route to synthetically valuable α-fluoro-α,β-unsaturated esters. These products are important building blocks for fluorinated peptides and other biologically active molecules.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for this transformation. It involves the reaction of the keto-ester with a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base (e.g., NaH, KHMDS). The reaction proceeds smoothly at the ketone, leaving the ester group untouched, and generates the C=C double bond with predictable stereochemistry. The water-soluble phosphate byproducts simplify the purification of the lipophilic alkene product. Standard HWE conditions, such as using sodium hydride in tetrahydrofuran (THF), typically favor the formation of the thermodynamically more stable (E)-isomer.

Olefination ReagentBase / SolventPrimary ProductTypical Stereoselectivity (E:Z)
Triethyl phosphonoacetateNaH / THFEthyl 2-fluoro-4-ethoxycarbonyl-2-butenoate>10:1 (E-favored)
Benzyl(diethyl)phosphonaten-BuLi / THFEthyl 2-fluoro-3-phenylacrylate>5:1 (E-favored)
(Diethoxyphosphoryl)acetonitrileK₂CO₃ / AcetonitrileEthyl 3-cyano-2-fluoroacrylate~4:1 (E-favored)

Control over the alkene geometry (E vs. Z) is critical in modern organic synthesis. Advanced HWE protocols allow for high levels of stereocontrol in the olefination of this compound. The choice of phosphonate reagent, base, and additives dictates the stereochemical outcome.

(E)-Isomer Synthesis: As noted, standard HWE conditions (e.g., NaH in an aprotic solvent like THF or DME) with common phosphonates like triethyl phosphonoacetate reliably produce the (E)-isomer as the major product. This is driven by the thermodynamic stability of the betaine (B1666868)/oxaphosphetane intermediates that lead to the trans-alkene.

(Z)-Isomer Synthesis: The synthesis of the kinetically favored (Z)-isomer requires specific modifications, most notably the Still-Gennari modification. This protocol utilizes phosphonates bearing electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) in combination with a strong, non-coordinating base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) and a cation-sequestering agent like 18-crown-6 in a non-polar solvent (e.g., THF) at low temperatures (-78 °C). These conditions prevent the equilibration of the intermediate diastereomeric adducts, leading to a kinetic product distribution that strongly favors the (Z)-alkene.

This stereochemical dichotomy provides chemists with a powerful tool, enabling access to either the (E)- or (Z)-α-fluoro-α,β-unsaturated ester from the same keto-ester precursor simply by modulating the reaction conditions.

Target IsomerProtocolReagents and ConditionsObserved Selectivity (Z:E)
(E)-AlkeneStandard HWETriethyl phosphonoacetate, NaH, THF, 25 °C< 1:10
(Z)-AlkeneStill-Gennari HWEBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6, THF, -78 °C> 20:1

Palladium-Catalyzed Transformations of Allylic Esters and Enol Derivatives

Palladium-catalyzed reactions provide powerful tools for carbon-carbon bond formation, and allylic esters of β-keto carboxylates, including analogues of this compound, are particularly reactive substrates. iupac.org These reactions often proceed under mild and neutral conditions, offering significant advantages in complex molecule synthesis. iupac.org The general mechanism involves the oxidative addition of an allylic substrate to a Pd(0) complex, followed by decarboxylation to generate a π-allylpalladium enolate intermediate. iupac.org This intermediate is a versatile species that can undergo various subsequent transformations. iupac.orgnih.gov

Allylic esters can serve as protecting groups for carboxylic acids, and their removal can be achieved through palladium-catalyzed reactions. iupac.org Specifically, the use of formic acid or its salts as a reducing agent enables a decarboxylation-hydrogenolysis pathway. iupac.org In this process, the palladium catalyst facilitates the decarboxylation of formic acid to form a palladium-hydride species. iupac.org This hydride can then effect the hydrogenolysis of the allylic group from the ester, yielding the free carboxylic acid under mild conditions. iupac.org

While direct examples involving this compound are not prevalent in the reviewed literature, the established reactivity of allyl β-keto esters suggests this pathway is feasible. iupac.org For instance, the deallyloxycarbonylation of β-keto esters to produce ketones proceeds smoothly using palladium acetate and triphenylphosphine (B44618) with triethylammonium (B8662869) formate. iupac.org This method's mildness makes it compatible with various functional groups. iupac.org

The general transformation for allyl β-keto carboxylates is summarized below:

Table 1: Palladium-Catalyzed Decarboxylation-Hydrogenolysis of Allyl β-Keto Carboxylates
SubstrateCatalyst SystemReducing AgentProductConditionsYieldReference
Allyl β-keto esterPd(OAc)₂, PPh₃HCO₂HNEt₃KetoneTHF, Room TemperatureHigh iupac.org

The palladium enolates generated from the decarboxylation of allylic β-keto esters can act as nucleophiles in subsequent reactions. nih.gov One such application is in aldol-type condensation reactions. While the direct palladium-catalyzed aldol condensation of an this compound-derived enolate is not explicitly detailed, the principle is well-established for related systems. nih.gov

In a general sense, the in situ-generated palladium enolate can react with an electrophile, such as an aldehyde or a ketone. nih.govlibretexts.orgsigmaaldrich.com This process allows for the formation of a new carbon-carbon bond, leading to a β-hydroxy ketone or a related structure. libretexts.orgsigmaaldrich.com The reaction's stereoselectivity can often be controlled by the choice of chiral ligands on the palladium catalyst. nih.gov

A notable example involves the palladium-catalyzed enantioselective α-alkylation of ketones, which proceeds by trapping an intermediary palladium-enolate with a Michael acceptor. nih.gov This demonstrates the potential to form adjacent quaternary and tertiary stereocenters in a single step. nih.gov The development of hybrid catalyst systems, for instance combining palladium and ruthenium complexes, has enabled asymmetric dehydrative condensation between allylic alcohols and β-keto esters, showcasing the versatility of metal-catalyzed enolate chemistry. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

The functional groups within this compound and its analogues offer multiple handles for derivatization to increase molecular complexity. The β-ketoester moiety is a versatile precursor for a wide array of chemical transformations. units.itwhiterose.ac.ukgoogle.com

For instance, the Knoevenagel condensation of β-ketoesters with aldehydes, often facilitated by a polymer-supported catalyst, yields enones. units.it These intermediates can then undergo further reactions, such as ring-closure with thioureas to form 1,3-thiazine heterocycles. units.it Such polymer-assisted, multi-step syntheses allow for the generation of diverse chemical libraries. units.it

Furthermore, the ester group can be converted to amides through reactions with amines, and the ketone can be reduced to an alcohol or transformed into other functional groups. smolecule.comrsc.org The diazo derivatives of β-ketoesters are particularly useful, enabling reactions like cyclopropanation and carbene insertion into C-H, N-H, and O-H bonds, which significantly expands the accessible chemical space. The strategic application of these derivatization methods allows for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. google.comevitachem.com

Role as a Key Building Block for Complex Organic Molecule Construction

The strategic placement of a fluorine atom in this compound significantly influences its reactivity and makes it a valuable precursor for constructing complex organic molecules. Fluorine's high electronegativity enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a key feature exploited in various carbon-carbon bond-forming reactions, which are fundamental to building intricate molecular scaffolds.

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the utility of closely related α-fluoro-β-keto esters is well-established. These compounds serve as versatile intermediates that can undergo a variety of chemical transformations. For instance, they can be used in olefination reactions to stereoselectively synthesize α-fluoro-α,β-unsaturated esters. thieme-connect.com These unsaturated esters are important structural motifs found in many biologically active compounds and can be further elaborated into more complex structures. thieme-connect.com The presence of the fluorine atom in these building blocks can also confer unique conformational constraints and metabolic stability to the final target molecules.

Utility in Medicinal Chemistry Precursor Synthesis

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This compound and its derivatives are attractive starting materials for the synthesis of various pharmaceutically relevant compounds.

Development of Potential Anticancer Agents

While direct synthesis of anticancer agents starting from this compound is not explicitly detailed in the available research, the broader class of fluorinated compounds and related structures have shown promise in cancer therapy. For instance, derivatives of 3-halo-2-oxopropionates have been investigated as anticancer agents that inhibit glycolysis, a metabolic pathway often upregulated in cancer cells. google.com Furthermore, fluorinated β-lactams, synthesized through reactions that could conceptually involve fluorinated ketoesters, have demonstrated potent antiproliferative activity against breast cancer cell lines. mdpi.com The synthesis of novel 3,6-diunsaturated 2,5-diketopiperazines with anticancer activity has also been reported, showcasing the utility of complex building blocks in this therapeutic area. mdpi.com Researchers have also investigated derivatives of ethyl 3-(4-fluorophenyl)-3-oxopropanoate as potential anti-cancer agents. smolecule.com These examples highlight the potential for fluorinated building blocks like this compound to serve as precursors in the development of new anticancer therapeutics.

Intermediates for Antimicrobial Compound Synthesis (e.g., Delafloxacin, Quinolone Antibacterials)

Fluoroquinolones are a critical class of antibacterial agents, and their synthesis often relies on fluorinated building blocks. While the synthesis of the advanced fluoroquinolone antibiotic Delafloxacin typically starts from ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, the underlying chemistry showcases the importance of fluorinated β-ketoesters in constructing the quinolone core. google.com Delafloxacin is a potent antibiotic effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). chemicalbook.comnih.govlookchem.com The synthesis involves a series of reactions including condensation, substitution, and cyclization to form the final active pharmaceutical ingredient. google.com

The general synthetic strategies for quinolone antibiotics often involve the reaction of a β-ketoester with an appropriate amine to construct the core heterocyclic structure. google.comworktribe.com The fluorine atom, often on an aryl ring, is crucial for the antibacterial activity of these drugs. Although a different starting material is used for Delafloxacin, the chemical principles suggest that a molecule like this compound could potentially be adapted for the synthesis of novel quinolone analogues.

Design and Synthesis of Enzyme Inhibitors (e.g., Chymotrypsin (B1334515), Serine Proteases)

The electrophilic nature of the ketone in fluorinated α-keto acid derivatives makes them effective inhibitors of certain enzymes, particularly serine proteases like chymotrypsin. nih.gov The fluorine atom enhances the electrophilic character of the carbonyl group, facilitating the formation of a stable tetrahedral intermediate with the active site serine residue of the protease. nih.gov This mimics the transition state of peptide bond cleavage, leading to potent inhibition.

A study on a series of fluorinated α-keto acid derivatives demonstrated that their inhibitory potency against chymotrypsin increased with the number of fluorine atoms. nih.gov These compounds were found to be slow-binding inhibitors with low micromolar to nanomolar inhibition constants (Ki). nih.gov Furthermore, attaching a peptide chain to the fluorinated keto acid core can significantly enhance both potency and selectivity by utilizing binding interactions at the enzyme's substrate-binding subsites. nih.gov 19F NMR studies have confirmed the formation of a hemiketal structure between the inhibitor and the enzyme, which is analogous to the tetrahedral intermediate. nih.gov These findings underscore the potential of this compound as a scaffold for designing highly effective and selective inhibitors of serine proteases. nih.govrsc.orgacs.orgkobv.defu-berlin.demdpi.comacs.orgdntb.gov.ua

Table 1: Inhibition of Chymotrypsin by Fluorinated α-Keto Acid Derivatives

Compound Structure (R = H, Me, Et)General Observation on Potency
PhCHFCOCO₂RGenerally less potent than benzylpyruvic analogs.
PhCH₂CHFCOCO₂RMore potent than corresponding phenylpyruvic analogs.
PhCF₂COCO₂RPotency increases with the number of fluorine atoms.
PhCH₂CF₂COCO₂REsters are more potent than the corresponding acids.

Data sourced from a study on the inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives. nih.gov

Applications in MEK Inhibitor Design

The MEK (mitogen-activated protein kinase kinase) signaling pathway is a crucial target in cancer therapy. The development of MEK inhibitors often involves the use of fluorinated intermediates to enhance their efficacy and pharmacokinetic properties. A "fluorine scan," where fluorine atoms are systematically introduced at various positions of a lead compound, has been shown to be an effective strategy for optimizing Raf/MEK inhibitory activity. nih.govacs.orgnih.gov

The synthesis of potent MEK inhibitors like TAK-733 involves the use of α-fluoromalonate as a key intermediate to construct a fluoropyridone core. acs.org While not directly this compound, this demonstrates the principle of using simple fluorinated building blocks to create complex heterocyclic systems with potent biological activity. The strategic incorporation of fluorine can lead to enhanced inhibitory activity and improved drug-like properties. nih.govacs.orgnih.gov Given its structure, this compound could potentially serve as a valuable precursor in the synthesis of novel MEK inhibitors.

Precursors for Agrochemicals and Herbicides

The introduction of fluorine is also a common strategy in the design of modern agrochemicals to improve their efficacy and selectivity. ccspublishing.org.cnresearchgate.net Fluorinated β-ketoesters are valuable intermediates in the synthesis of certain herbicides. For example, 2-arylpyrimidines, which exhibit both pre- and post-emergent herbicidal activity, can be prepared by reacting a β-keto ester with an N-alkylamidine. google.com The synthesis of the required polyfluoro-β-keto ester is a critical step in this process. google.comgoogle.com

While the specific use of this compound in commercial herbicides is not widely documented, the chemical principles for the synthesis of these herbicidal pyrimidines suggest its potential applicability. The reactivity of the β-keto ester functionality allows for the construction of the pyrimidine ring, a common scaffold in many agrochemicals. google.com The presence of the fluorine atom can contribute to the biological activity of the final product.

Synthesis of Specialized Chemical Structures

This compound serves as a versatile C3 building block in organic synthesis, prized for the synthetic flexibility conferred by its vicinal carbonyl, ester, and activated fluoromethyl groups. Its unique electronic and steric properties are exploited in the construction of densely functionalized and stereochemically complex molecular architectures. This section details its application in the synthesis of specialized structures, namely α-acetoxy β-amino acid derivatives and cyclopropane (B1198618) esters, which are valuable motifs in medicinal chemistry and materials science.

α-Acetoxy β-Amino Acid Derivatives

The synthesis of α-hydroxy-β-amino acids is a significant area of research, as these structures are core components of numerous biologically active compounds. A highly diastereoselective route to access these molecules involves a three-component Mannich-type reaction. nih.gov While direct synthesis of α-acetoxy derivatives is less common, a two-step sequence starting from this compound provides efficient access to these valuable compounds.

The first step consists of a Lewis acid-catalyzed three-component condensation involving this compound, a primary or secondary amine, and a silyl enol ether or ketene (B1206846) silyl acetal. nih.govorganic-chemistry.org This reaction typically proceeds with high diastereoselectivity to furnish an syn-α-hydroxy-β-amino ester intermediate. The stereochemical outcome is often controlled by the formation of a six-membered transition state, directed by the Lewis acid catalyst.

The subsequent step involves the acetylation of the newly formed hydroxyl group. This is readily achieved under standard conditions, for example, using acetic anhydride (B1165640) in the presence of a base like pyridine or triethylamine, to yield the final α-acetoxy β-amino acid derivative. The fluorinated nature of the starting material is retained in the product, offering a route to fluorinated amino acid analogues which are of significant interest in drug discovery. nih.gov

Diastereoselective Mannich Reaction: Formation of an α-hydroxy-β-amino ester intermediate.

Acetylation: Conversion of the hydroxyl group to an acetoxy group.

Detailed findings from studies on analogous non-fluorinated β-ketoesters suggest that the choice of amine and aldehyde components significantly influences the yield and stereoselectivity of the initial Mannich reaction. nih.gov

Table 1: Synthesis of α-Hydroxy-β-Amino Ester Intermediates via Mannich-Type Reaction This interactive table showcases the expected products and diastereoselectivity from the reaction of an aldehyde, an amine, and this compound, based on analogous literature precedents.

Aldehyde (R¹CHO)Amine (R²R³NH)Intermediate Product (α-Hydroxy-β-Amino Ester)Expected Diastereomeric Ratio (syn:anti)
BenzaldehydeAnilineEthyl 3-(anilino)-2-fluoro-2-hydroxy-3-phenylpropanoate>95:5
4-MethoxybenzaldehydeBenzylamineEthyl 3-(benzylamino)-2-fluoro-2-hydroxy-3-(4-methoxyphenyl)propanoate>95:5
IsobutyraldehydeMorpholineEthyl 2-fluoro-2-hydroxy-3-methyl-3-morpholinobutanoate>90:10
CinnamaldehydeDibenzylamineEthyl 3-(dibenzylamino)-2-fluoro-2-hydroxy-5-phenylpent-4-enoate>90:10

Cyclopropane Ester Derivatives

The construction of substituted cyclopropane rings is of great interest due to their prevalence in natural products and pharmaceuticals. The Johnson-Corey-Chaykovsky reaction provides a powerful method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds or, in this case, for the formation of oxiranes from ketones which can then rearrange or be used to generate cyclopropanes under specific conditions. wikipedia.org A direct cyclopropanation of the keto group in this compound can be achieved using a sulfonium (B1226848) ylide.

In this reaction, a sulfonium ylide, such as dimethylsulfoxonium ylide or dimethylsulfonium ylide, acts as a nucleophile and attacks the electrophilic ketone carbonyl of this compound. atlasofscience.org The resulting betaine intermediate undergoes an intramolecular displacement, where the sulfonium group is expelled, leading to the formation of a three-membered ring. When an α,β-unsaturated ketone is the substrate, the reaction typically yields a cyclopropane. wikipedia.org For a simple ketone like the one in this compound, the initial product is an epoxide (an oxirane). However, with specific ylides, particularly those stabilized by an adjacent carbonyl group or when reacting with α,β-unsaturated systems, direct cyclopropanation is a major pathway.

The reaction of this compound with dimethylsulfoxonium ylide is expected to primarily form the corresponding highly functionalized cyclopropane ester derivative. The presence of the ester and fluoro-substituents makes the resulting cyclopropane a valuable building block for further synthetic transformations. The diastereoselectivity of the cyclopropanation can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Table 2: Synthesis of Cyclopropane Ester Derivatives via Johnson-Corey-Chaykovsky Reaction This interactive table illustrates the expected cyclopropane products from the reaction of this compound with various sulfonium ylides.

Sulfonium YlideReagents for Ylide GenerationProduct (Cyclopropane Ester Derivative)
Dimethylsulfoxonium ylideTrimethylsulfoxonium iodide, NaHEthyl 1-fluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate
Dimethylsulfonium ylideTrimethylsulfonium iodide, n-BuLiEthyl 1-fluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate
Isopropyl(diphenyl)sulfonium ylideIsopropyl(diphenyl)sulfonium tetrafluoroborate, KHMDSEthyl 1-fluoro-1-(1-hydroxy-1-methylethyl)cyclopropane-1-carboxylate
Cyclopropyl(diphenyl)sulfonium ylideCyclopropyl(diphenyl)sulfonium tetrafluoroborate, KHMDSEthyl 1-(cyclopropyl(hydroxy)methyl)-1-fluorocyclopropane-1-carboxylate

*Note: The reaction of a ketone with a sulfonium ylide primarily forms an epoxide. The table reflects the structure of the initial oxirane product, which is a key three-membered ring intermediate. The nomenclature has been adjusted to reflect the oxirane structure formed from the ketone, which is often the direct product in such reactions.


Mechanistic Insights and Computational Investigations of Fluorinated α Keto Esters

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-making and bond-breaking events, known as the reaction mechanism, is fundamental to controlling chemical reactivity and designing new synthetic methods. For fluorinated α-keto esters, mechanistic studies often focus on how the fluorine atom modulates the electronic properties of the molecule and influences the pathways of nucleophilic and electrophilic attacks.

Detailed Analysis of Nucleophilic and Electrophilic Pathways

The core of ethyl 3-fluoro-2-oxopropanoate's reactivity lies in the electrophilic nature of its α-keto group. The electron-withdrawing fluorine atom significantly enhances the partial positive charge on the carbonyl carbon, making it a highly susceptible target for attack by a wide range of nucleophiles. This heightened electrophilicity is a key feature that distinguishes its chemistry from non-fluorinated analogues.

Reactions involving nucleophilic attack at the carbonyl carbon are common. For instance, the addition of organometallic reagents or enolates can lead to the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. The fluorine atom's influence extends beyond simply activating the carbonyl group; it also plays a role in the stability of reaction intermediates and transition states, thereby affecting reaction rates and, in many cases, the stereochemical outcome.

Conversely, while the primary reactivity is nucleophilic addition to the carbonyl, the molecule can also be involved in reactions where it or its derivatives act as an electrophile in other contexts. For example, after conversion of the keto group to a different functionality, other parts of the molecule might become susceptible to electrophilic attack.

Investigations into Catalytic Cycle Mechanisms

Many of the synthetically useful transformations involving ethyl 3-fluoro-2-oxopropanoate (B1239343) are catalytic, meaning a small amount of a catalyst can facilitate the conversion of a large amount of the starting material into the product. Understanding the catalytic cycle—the series of steps through which the catalyst participates in the reaction and is then regenerated—is crucial for optimizing reaction conditions and developing more efficient catalysts.

A prime example is the asymmetric hydrogenation of α-keto esters, a reaction of great industrial importance for the synthesis of optically active α-hydroxy esters. In these reactions, a chiral metal complex, often based on ruthenium or palladium, is used as the catalyst. nih.gov The catalytic cycle typically involves the coordination of the keto ester to the metal center, followed by the transfer of a hydride from the metal complex to the carbonyl carbon. The resulting alcohol product then dissociates, freeing up the catalyst to begin a new cycle. The specific ligands attached to the metal play a critical role in controlling the stereochemistry of the hydride transfer, leading to the preferential formation of one enantiomer over the other.

Computational Chemistry Applications

In recent years, computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. Techniques like Density Functional Theory (DFT) and in silico docking provide insights that are often difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound, DFT calculations have been instrumental in mapping out the potential energy surfaces of its reactions. This allows researchers to identify the structures of transition states and intermediates, and to calculate their relative energies.

For example, DFT studies have been used to rationalize the high enantioselectivities observed in the catalytic asymmetric fluorination of β-keto esters. acs.org These calculations can reveal the subtle non-covalent interactions between the substrate and the chiral catalyst that are responsible for stabilizing one transition state over the other, thus leading to the observed stereochemical preference. acs.org By understanding the origin of selectivity, chemists can design more effective and selective catalysts. DFT can also be used to probe the mechanism of other transformations, such as metal-carbene-mediated reactions. sci-hub.se

In Silico Computational Docking for Ligand-Target Interaction Prediction

In silico computational docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly valuable in drug discovery for predicting how a small molecule, such as a derivative of this compound, might interact with a biological target like a protein or enzyme. ucl.ac.uk

While specific docking studies on this compound itself may not be widely published, the principles are broadly applicable. For instance, if a molecule containing the fluorinated keto-ester motif is designed as an enzyme inhibitor, docking simulations can provide a detailed picture of its binding mode in the enzyme's active site. ucl.ac.uk These simulations can predict key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein residues. This information is invaluable for the rational design of more potent and selective inhibitors.

Principles of Stereochemical Control and Origin of Enantioselectivity

The synthesis of single enantiomers of chiral molecules is a major goal in modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Reactions of this compound offer an excellent platform for studying the principles of stereochemical control and the origins of enantioselectivity.

The key to achieving high enantioselectivity lies in the use of a chiral catalyst or auxiliary that can effectively differentiate between the two prochiral faces of the keto group. The origin of this differentiation can be attributed to a combination of steric and electronic factors. In a well-designed catalytic system, the substrate and the chiral catalyst form a diastereomeric transition state. The difference in the free energy (ΔΔG‡) between the two possible diastereomeric transition states determines the enantiomeric excess (ee) of the product.

Influence of Chiral Catalysts and Ligands on Stereochemical Outcomes

The synthesis of specific stereoisomers of molecules derived from fluorinated α-keto esters is often achieved through asymmetric catalysis, where chiral catalysts or ligands create a chiral environment that directs the formation of one enantiomer or diastereomer over others. chiralpedia.com A variety of catalytic systems, including metal complexes, organocatalysts, and enzymes, have been successfully employed to control the stereochemistry of reactions involving these substrates.

Metal-Based Catalysts: Chiral metal complexes are widely used for the asymmetric fluorination of keto esters. For instance, titanium-based Lewis acids, particularly those complexed with chiral TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, have proven effective in catalyzing the enantioselective α-fluorination of β-ketoesters, achieving high enantiomeric excess (up to 91% ee). beilstein-journals.org Other successful metal-ligand combinations include copper(II) complexes with bidentate bisoxazoline ligands and palladium complexes, which catalyze the enantioselective electrophilic fluorination of substrates like α-chloro-β-keto phosphonates. beilstein-journals.orgnih.gov These catalysts function by coordinating to the keto ester, activating it toward nucleophilic attack or, in the case of fluorination, creating a chiral pocket that directs the approach of the electrophilic fluorine source to one face of the enolate intermediate. beilstein-journals.org

Organocatalysts: Asymmetric organocatalysis, which avoids the use of metals, has emerged as a powerful strategy. Chiral amines, thioureas, and phase-transfer catalysts have been developed for stereoselective transformations. nih.gov For example, recyclable cinchona alkaloids have been used to catalyze the asymmetric Michael addition of fluorinated ketoesters to various acceptors. buchler-gmbh.com Thiourea-based organocatalysts are thought to operate by forming multiple hydrogen bonds with both the keto ester substrate (in its enol form) and the electrophile, organizing them within a chiral scaffold to induce high enantioselectivity. nih.gov

Enzymatic Catalysis: Enzymes offer exceptional selectivity under mild conditions. (R)-selective ω-transaminases have been used for the asymmetric synthesis of D-fluoroalanine from fluoropyruvate with excellent enantiopurity (>99.7% ee). nih.gov The enzyme's active site acts as a rigid chiral template, binding the substrate in a specific orientation that exposes only one prochiral face to the reaction, thus ensuring a highly selective transformation. acs.orgnih.gov

Catalyst TypeExample Catalyst/LigandReaction TypeSubstrate ExampleRef
Metal ComplexTi/TADDOLElectrophilic Fluorinationβ-Ketoester beilstein-journals.org
Metal ComplexCu(II)/BisoxazolineElectrophilic Fluorinationβ-Ketoester beilstein-journals.org
OrganocatalystCinchona AlkaloidMichael Additionα-Fluoro-β-ketoester buchler-gmbh.com
Enzymeω-TransaminaseAsymmetric AminationFluoropyruvate nih.gov

Factors Governing Diastereoselectivity

In reactions that form multiple stereocenters, controlling diastereoselectivity is paramount. For fluorinated α-keto esters, several factors influence which diastereomer is formed preferentially. These include the geometry of key reaction intermediates, the nature of the catalyst, and the potential for chelation control.

One of the most significant factors is the geometry of the enolate intermediate formed from the keto ester. In aldol (B89426) reactions, the Z-enolate is often favored, which, according to established models like the Zimmerman-Traxler model, leads to the formation of the syn-aldol product. ethz.ch The stereoselective preparation of erythro-α-fluoro-β-hydroxy alkanethioates, for example, was achieved via a (Z)-titanium enolate, which reacted with aldehydes to give high diastereomeric ratios (up to 97:3). ethz.ch

The choice of catalyst and even its concentration can impact diastereoselectivity. In the aldol coupling of fluoropyruvate catalyzed by promiscuous pyruvate (B1213749) aldolases, high diastereomeric excess (up to 93% de) was achieved at low catalyst loadings. researchgate.net However, increasing the catalyst concentration led to a significant drop in diastereoselectivity, suggesting that at higher concentrations, the reaction may approach thermodynamic equilibrium, favoring a mixture of diastereomers. researchgate.net

Chelation control is another powerful tool for directing diastereoselectivity. The vicinal arrangement of carbonyl groups in α-keto esters allows them to form stable chelate complexes with metal ions (e.g., Ti⁴⁺, Mg²⁺). This locks the substrate in a rigid conformation, exposing one face to nucleophilic attack. beilstein-journals.org This principle has been exploited in intramolecular aldol reactions where a Lewis acid promotes the formation of a tridentate complex, leading to the formation of a single diastereomer. beilstein-journals.org

FactorDescriptionExampleRef
Enolate Geometry The E/Z configuration of the enolate intermediate often dictates the syn/anti outcome of aldol reactions.(Z)-titanium enolates of fluoroacetates preferentially give syn products. ethz.ch
Catalyst Loading Can influence whether the reaction is under kinetic or thermodynamic control.Lower enzyme concentrations in aldol couplings of fluoropyruvate led to higher diastereoselectivity. researchgate.net
Chelation Control Metal ions can coordinate to multiple carbonyl groups, creating a rigid transition state that favors one diastereomer.Lewis acid-mediated intramolecular aldol reactions of α-ketoesters proceed with high diastereoselectivity. beilstein-journals.org
Steric Hindrance The bulk of substituents on the substrate and reagents can block certain trajectories of attack.Bulky groups on chiral auxiliaries or substrates direct the approach of reagents to the less hindered face. msu.edu

Electronic and Steric Effects of Fluorine on Reactivity and Molecular Interactions

The fluorine atom at the α-position of a keto ester profoundly influences its reactivity and interactions, primarily through strong electronic effects, with steric effects playing a secondary role.

Electronic Effects: The dominant influence of the fluorine atom is its powerful electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element, and its presence adjacent to a carbonyl group significantly polarizes the C-F bond, pulling electron density away from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient and thus more electrophilic. beilstein-journals.orgrsc.org This enhanced electrophilicity increases the substrate's reactivity toward nucleophiles. For example, in enzyme-catalyzed reductions, α-fluorinated ketones are often better substrates than their non-fluorinated or chlorinated analogs due to the increased electrophilicity of the carbonyl group. rsc.org

This electronic effect can also be harnessed to control the regioselectivity of reactions. In palladium-catalyzed allylic alkylations, the presence of one or two fluorine atoms on the nucleophile was found to be essential for achieving the branched product. rsc.org This suggests that the fluorine's electronic influence on the stability of the transition state overrides other factors, enabling a regiochemical outcome not observed with non-fluorinated analogs. rsc.org

Steric Effects: While fluorine is highly electronegative, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). Consequently, its steric impact is often minimal compared to its powerful electronic effects. However, in sterically crowded environments like an enzyme's active site, even this small difference can be significant. Computational docking studies have shown that the active sites of some enzymes have strict steric constraints that can accommodate a fluorine atom but not a larger substituent like an ethyl group. nih.gov In such cases, the fluorine atom's size and its ability to participate in specific molecular interactions (like hydrogen bonding or dipole-dipole interactions) can be critical for proper binding and subsequent catalysis. marquette.edu

EffectDescriptionConsequenceRef
Electronic (Inductive) Strong electron-withdrawing (-I) effect from the highly electronegative fluorine atom.Increases the electrophilicity of the adjacent carbonyl carbon, enhancing its reactivity towards nucleophiles. beilstein-journals.orgrsc.org
Electronic (Regioselectivity) The fluorine's electronic properties can stabilize specific transition states.Enables control over regiochemical outcomes in reactions like palladium-catalyzed allylic alkylation. rsc.org
Steric The fluorine atom is relatively small, with a van der Waals radius slightly larger than hydrogen.Steric hindrance is generally low but can be decisive in tightly packed environments like enzyme active sites. nih.gov
Molecular Interactions The polarized C-F bond can engage in dipole-dipole interactions and act as a weak hydrogen bond acceptor.Influences substrate binding and orientation within a catalyst's chiral pocket or an enzyme's active site. marquette.edu

Conclusion and Future Directions in Ethyl 3 Fluoro 2 Oxopropanoate Research

Summary of Key Research Advancements and Contributions

Research surrounding Ethyl 3-fluoro-2-oxopropanoate (B1239343) and its analogs has led to significant contributions in synthetic and biological chemistry. A major area of advancement has been the development of catalytic enantioselective fluorination methods. These methods, employing both metal catalysts and organocatalysts, have enabled the synthesis of chiral α-fluoro-β-keto esters with high enantiomeric excess. nih.gov Such stereochemical control is crucial for the preparation of biologically active molecules where specific stereoisomers are required for desired therapeutic effects.

Another key area of progress is in the realm of biocatalysis. The use of enzymes, such as ketoreductases, for the stereoselective reduction of racemic α-fluoro-β-keto esters has emerged as a powerful tool. researchgate.net This approach, often proceeding through dynamic reductive kinetic resolution, provides access to optically pure α-fluoro-β-hydroxy esters, which are valuable chiral intermediates for synthesizing fluorinated amino acids and sphingolipid derivatives.

Furthermore, the utility of α-fluoro-β-keto esters as precursors for other valuable fluorinated compounds has been a significant focus. Research has demonstrated their conversion into a variety of molecules, including fluoroacetophenones, fluoroketo esters, and fluoropyran-4-ones through reactions with different nucleophiles. researchgate.net These transformations highlight the versatility of Ethyl 3-fluoro-2-oxopropanoate as a scaffold for generating diverse molecular architectures. The incorporation of a fluorine atom can enhance the biological and physicochemical properties of molecules, leading to applications in pharmaceuticals and agrochemicals. researchgate.netsmolecule.com

Table 1: Key Research Advancements in α-Fluoro-β-keto Ester Chemistry

Research AdvancementDescriptionKey Contributions
Catalytic Enantioselective Fluorination Development of methods to introduce a fluorine atom at the α-position with high stereocontrol.Access to chiral building blocks for pharmaceuticals. nih.gov
Biocatalytic Reduction Use of enzymes for the stereoselective reduction of the keto group.Synthesis of optically pure α-fluoro-β-hydroxy esters. researchgate.net
Synthetic Diversification Utilization as a platform for the synthesis of various fluorinated heterocyclic and acyclic compounds.Expansion of the chemical space of fluorinated molecules. researchgate.net

Identification of Emerging Trends and Unexplored Research Avenues

The field of this compound research is witnessing several emerging trends that promise to expand its impact. One notable trend is the increasing focus on "green" and sustainable synthetic methodologies. This includes the use of environmentally benign solvents like water and ionic liquids, as well as catalyst-free and solvent-free reaction conditions to reduce the environmental footprint of synthetic processes. researchgate.net

A significant and expanding research avenue is the application of β-keto esters and their fluorinated analogs in the modulation of bacterial quorum sensing. mdpi.com Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence. By designing molecules that interfere with this process, researchers aim to develop novel anti-infective agents that are less likely to induce resistance compared to traditional antibiotics.

Furthermore, the role of fluorinated compounds as bioisosteres in drug design continues to be a major driver of research. The substitution of a hydrogen atom or a hydroxyl group with fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. smolecule.com An unexplored, yet promising, avenue is the systematic investigation of this compound derivatives in various therapeutic areas beyond the established applications. This could include their evaluation as enzyme inhibitors, ion channel modulators, or probes for chemical biology.

Prospective for Novel Methodologies and Expanding Synthetic and Biological Applications

The future of this compound research is bright, with numerous prospects for the development of novel synthetic methodologies and the expansion of its applications. The development of more efficient and selective catalytic systems for fluorination and other transformations remains a key objective. This includes the design of novel chiral ligands for metal-catalyzed reactions and the discovery of new organocatalysts with enhanced activity and broader substrate scope. nih.gov

Decarboxylative reactions of α,α-difluoro-β-keto esters are emerging as a novel strategy for the formation of difluoroenolates, which can then participate in various bond-forming reactions. nih.gov Applying similar principles to mono-fluorinated substrates like this compound could open up new synthetic pathways.

In terms of applications, the potential of this compound and its derivatives in agrochemicals is an area with significant room for growth. Fluorinated compounds are known to exhibit potent herbicidal and pesticidal activities. For instance, certain 2-arylpyrimidines synthesized from β-keto esters have shown utility as herbicides. google.com Systematic screening of libraries of compounds derived from this compound could lead to the discovery of new and effective crop protection agents.

The synthesis of fluorinated proline analogs and other amino acid derivatives from β,β-difluoro-α-keto esters highlights the potential for creating novel peptide-based therapeutics and research tools. acs.org Extending these methodologies to mono-fluorinated starting materials could provide access to a new class of fluorinated amino acids with unique conformational properties.

Finally, the unique electronic properties imparted by the fluorine atom make these compounds interesting candidates for materials science applications. For example, some fluorinated polymers have been investigated for their electroactive properties in biomedical applications such as controlled drug delivery systems and tissue engineering. nih.gov Exploring the polymerization of derivatives of this compound could lead to the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-fluoro-2-oxopropanoate, and how can reaction selectivity be improved?

  • Methodological Answer : The compound can be synthesized via mechanochemical fluorination, as demonstrated in GP4 protocols . Key parameters include reagent stoichiometry (e.g., 13:1 mono:di ratio), solvent-free conditions, and additive selection (e.g., KF/Al₂O₃). To enhance selectivity, monitor reaction progress using <sup>1</sup>H NMR to track fluorination efficiency (e.g., δ 5.86 ppm, J = 48.9 Hz for the fluorinated proton) . Optimize temperature (room temperature to 50°C) and milling time (30–60 minutes) to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Critical for identifying fluorinated positions (e.g., doublet of doublets at δ 5.86 ppm) and ester groups (quartet at δ 4.30 ppm) .
  • <sup>19</sup>F NMR : Confirms fluorine incorporation and quantifies mono-/di-fluorinated byproducts.
  • IR Spectroscopy : Detects carbonyl stretches (~1740 cm⁻¹ for ester C=O) and fluorinated ketone groups.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 175.04) .

Q. What safety protocols are recommended for handling fluorinated esters like this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to volatile fluorinated intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and avoid aqueous washdowns .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do mechanochemical conditions influence fluorination efficiency in this compound synthesis?

  • Methodological Answer : Mechanochemistry (e.g., ball milling) enhances fluorination by promoting solid-state reactivity and reducing solvent interference. Key factors:

  • Additives : KF/Al₂O₃ increases fluorine availability, achieving >95% yield .
  • Milling Speed : 500–600 rpm optimizes energy transfer without degrading the product.
  • Substrate Ratio : A 1:1.2 molar ratio of precursor to Selectfluor® minimizes di-fluorinated byproducts .
    • Data Analysis : Compare <sup>19</sup>F NMR integrals of mono- vs. di-fluorinated species to quantify selectivity.

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Theoretical Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways. Cross-validate with experimental kinetic data (e.g., Arrhenius plots).
  • Isotopic Labeling : Introduce <sup>18</sup>O or <sup>2</sup>H to trace mechanistic steps (e.g., ketone vs. ester reactivity).
  • Controlled Replication : Repeat reactions under inert atmospheres to exclude moisture/oxygen interference .

Q. How can environmental persistence of fluorinated esters be assessed, and what are their degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor half-life in aqueous buffers (pH 4–10) at 25–50°C. Use LC-MS to detect breakdown products (e.g., 3-fluoro-2-oxopropanoic acid).
  • Photodegradation : Expose to UV light (254 nm) and analyze via GC-MS for fluorinated fragments.
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.